molecular formula C11H14N8 B5435695 5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole

5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole

Cat. No.: B5435695
M. Wt: 258.28 g/mol
InChI Key: DCAQEURVZKPXIX-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-membered ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in various fields, particularly in pharmaceuticals .


Synthesis Analysis

Tetrazoles can be synthesized through several methods. One common approach is the reaction of nitriles with azide in the presence of a catalyst . This reaction is often performed under mild conditions and can yield a variety of tetrazole derivatives .


Molecular Structure Analysis

Tetrazoles have a planar structure, which allows for the delocalization of electrons and stabilization of the molecule . This planar structure is beneficial for receptor-ligand interactions .


Chemical Reactions Analysis

Tetrazoles are known to react with strong oxidizers, acidic materials, and certain active metals . They can also undergo exothermic reactions with reducing agents .


Physical and Chemical Properties Analysis

Tetrazoles are generally stable compounds with good thermal stability . They are soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action would depend on the particular derivative and its biological target, tetrazoles in general are known to act as bioisosteres of carboxylic acids . This means they can mimic the function of carboxylic acids in biological systems, often with improved properties .

Safety and Hazards

Tetrazoles can decompose upon heating to emit toxic nitrogen fumes . They can also react vigorously upon exposure to shock, fire, or friction .

Future Directions

Tetrazoles have a wide range of potential applications, particularly in the field of medicinal chemistry . Their high nitrogen content, stability, and bioisosteric properties make them attractive targets for the development of new pharmaceuticals .

Properties

IUPAC Name

5-[3-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]propyl]-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N8/c1-8-10(14-7-13-8)11-12-4-6-19(11)5-2-3-9-15-17-18-16-9/h4,6-7H,2-3,5H2,1H3,(H,13,14)(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAQEURVZKPXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC=CN2CCCC3=NNN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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